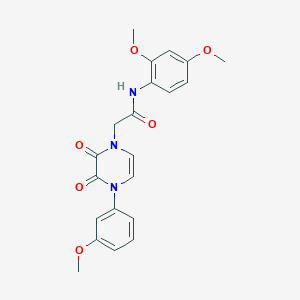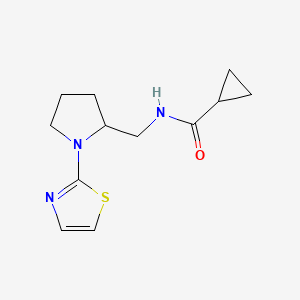
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H17N3OS and its molecular weight is 251.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry Applications
Research in synthetic chemistry has explored the versatility of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)cyclopropanecarboxamide and related compounds in forming heterocyclic structures with potential biological activities. For instance, studies have demonstrated the use of Mannich reaction for synthesizing a series of heterocycles, including 1,3,5-thia(selena)diazines and pyrido[1,2-a][1,3,5]triazines, which have been investigated for their antiviral and anti-inflammatory properties (Dotsenko et al., 2019). Additionally, the synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones from 2-enamides showcases the creation of new heterocyclic assemblies with potential chemical and biological relevance (Obydennov et al., 2017).
Molecular Recognition
Studies on molecular recognition have highlighted the potential of compounds like this compound in targeting specific DNA sequences. These compounds, by virtue of their structure, can bind to the minor groove of DNA, offering a pathway to regulate gene expression. This capability is crucial for the development of new therapeutics targeting genetic diseases and cancer (Gottesfeld et al., 1997). Furthermore, the design of ligands that bind to DNA at subnanomolar concentrations showcases the high specificity and affinity of these molecules for predetermined DNA sequences, which is significant for both therapeutic and research applications (Trauger, Baird, & Dervan, 1996).
Development of Therapeutic Agents
Research into the development of therapeutic agents has identified compounds derived from this compound as potential candidates for treating various diseases. For instance, novel syntheses of pyrrolo[2,3-d]thiazoles have been explored for their potential antitumor activity in experimental models, demonstrating the therapeutic potential of these compounds in oncology (Koolman, Heinrich, & Reggelin, 2010). Additionally, minor groove DNA binders based on pyrrole tetraamides have shown potent antibacterial activity against resistant strains of bacteria, suggesting a new avenue for the development of antibacterial drugs (Dyatkina et al., 2002).
作用機序
Target of Action
Compounds with similar structures, such as thiazole-based pyrrolidinones, have been evaluated for anticonvulsant activity .
Mode of Action
It’s worth noting that thiazole-based compounds have been found to exhibit various biological activities, including anticonvulsant effects .
Biochemical Pathways
Thiazole-based compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A computational study was carried out for similar compounds, including the prediction of pharmacokinetic properties .
Result of Action
Similar compounds have been evaluated for their anticonvulsant activity, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including their chemical structure and the presence of different substituents .
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-3-4-9)14-8-10-2-1-6-15(10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIPKVVATXGWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
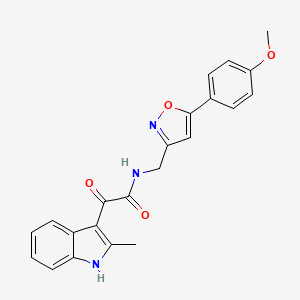

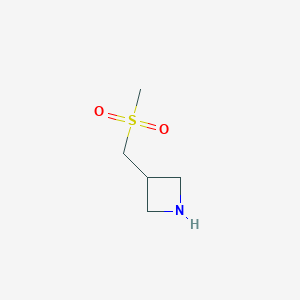
![N-(3-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2583825.png)

![8-Chloro-2-(methylsulfanyl)pyrido[3,4-d]pyrimidine](/img/structure/B2583831.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2583832.png)
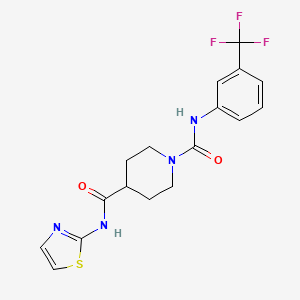
![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)
![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)

![1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)
